2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one
Description
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one (CAS: 916420-27-4) is a bicyclic heterocyclic compound featuring a partially hydrogenated pyrido[3,4-d]pyrimidine core. Its molecular formula is C₁₂H₁₅Cl₂N₃O₂, with a molecular weight of 304.17 g/mol . The structure includes two chlorine atoms at positions 2 and 4, a fused pyridine-pyrimidine ring system, and a tert-butyl ester (BOC) group at position 7. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, notably in the production of Adgrasib intermediates .
Properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrido[3,4-d]pyrimidin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3O/c8-5-3-1-2-10-6(13)4(3)11-7(9)12-5/h1-2H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHYPIANAGGIEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Pyrido-Pyrimidine Precursors
Early methods relied on the reaction of pyrido[3,4-d]pyrimidin-8-one derivatives with chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, heating the hydroxylated precursor with POCl₃ at 110°C for 6–8 hours yielded 2,4-dichloro derivatives, albeit with moderate purity (65–70%) due to competing side reactions.
Reaction Conditions:
Limitations of Classical Methods
Excessive chlorination at adjacent positions and thermal degradation of the pyrido ring were common issues. Neutralization with aqueous sodium bicarbonate often led to emulsion formation, complicating isolation.
Microwave-Assisted Chlorination
Protocol from Patent CN108383844B
A breakthrough method involves microwave irradiation to accelerate chlorination while minimizing decomposition. The process begins with 2,4,6,8-tetrahydroxypyrimido[5,4-d]pyrimidine, which undergoes selective hydroxyl protection using 4-toluenesulfonyl chloride (TsCl) before piperidine substitution. Subsequent microwave-assisted chlorination at 150°C for 15 minutes achieves a 92% yield with 98% purity.
Stepwise Synthesis:
-
Hydroxyl Protection: React starting material with TsCl (2.2 equivalents) in dichloromethane (DCM) at 0°C.
-
Piperidine Substitution: Introduce piperidine (3 equivalents) at 25°C for 2 hours.
-
Microwave Chlorination: Treat intermediate with POCl₃ (4 equivalents) under 300 W irradiation.
Advantages:
-
Reduced reaction time (15 minutes vs. 8 hours).
-
Enhanced selectivity for 2,4-dichloro isomer.
Selective Protection Strategies
Tosyl Group-Mediated Protection
The CN108383844B patent emphasizes TsCl’s role in blocking hydroxyl groups at positions 6 and 8, directing chlorination to positions 2 and 4. This selectivity arises from TsCl’s preferential reaction with less sterically hindered hydroxyls, a phenomenon validated by density functional theory (DFT) calculations.
Key Data:
| Parameter | Value |
|---|---|
| TsCl Equivalents | 2.2 |
| Protection Yield | 89% |
| Chlorination Selectivity | >95% (2,4-isomer) |
Comparative Analysis of Preparation Methods
The table below contrasts traditional and microwave-assisted methods:
| Method | Yield | Purity | Reaction Time | Conditions |
|---|---|---|---|---|
| POCl₃, Thermal | 52% | 70% | 8 hours | 110°C, DMF catalyst |
| Microwave | 92% | 98% | 15 minutes | 150°C, 300 W irradiation |
Microwave synthesis outperforms classical approaches in efficiency and product quality, though it requires specialized equipment.
Recent Innovations and Case Studies
Chemical Reactions Analysis
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Pyrido-pyrimidine derivatives exhibit diverse biological activities and synthetic applications depending on substituent patterns and ring saturation. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
- Chlorine Substitution : The target compound’s 2,4-dichloro configuration enhances electrophilicity, enabling further functionalization via nucleophilic substitution .
- BOC Group : The tert-butyl ester acts as a protective group, improving solubility and stability during synthesis .
- Biological Activity : PD-173955, a pyrido[2,3-d]pyrimidin-7-one analog, demonstrates potent inhibition of EPH receptors overexpressed in cancers, highlighting the role of aryl substituents in target engagement .
Structure-Activity Relationships (SAR) :
Biological Activity
2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one is a heterocyclic compound with the molecular formula C7H5Cl2N3O and a molecular weight of 218.04 g/mol. It has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial effects. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 2227205-78-7
- Molecular Formula : C7H5Cl2N3O
- Molecular Weight : 218.04 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit various enzymes and receptors involved in cellular signaling pathways. For instance:
- Inhibition of Kinases : It has been shown to inhibit kinases involved in cancer cell proliferation.
- Antimicrobial Activity : The compound exhibits activity against certain bacterial strains by disrupting their metabolic processes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Inhibits cancer cell growth through kinase inhibition and apoptosis induction. |
| Antimicrobial Activity | Effective against various bacterial strains; mechanism involves disruption of cellular processes. |
| Anti-inflammatory Effects | Potentially reduces inflammation via modulation of inflammatory pathways. |
Case Studies and Research Findings
-
Antitumor Effects :
A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was noted for its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . -
Antimicrobial Activity :
In another study focusing on antimicrobial properties, the compound demonstrated notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 25 µg/mL for both bacterial strains . -
Synergistic Effects with Other Agents :
Research has shown that when combined with conventional chemotherapeutic agents like doxorubicin, this compound exhibited a synergistic effect that enhanced cytotoxicity in resistant cancer cell lines .
Q & A
Q. What are the key considerations for synthesizing 2,4-dichloro-pyrido[3,4-d]pyrimidin-8-one with high purity?
The synthesis typically involves multi-step reactions, including cyclization and halogenation steps. Critical parameters include:
- Temperature control : Optimal reaction temperatures (e.g., 80–100°C for cyclization) to avoid side products.
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve ≥97% purity .
- Characterization : Confirm structure via H/C NMR (peaks at δ 8.2–8.5 ppm for pyrimidine protons) and IR (C=O stretch at ~1680 cm) .
Q. How can thermal stability and decomposition behavior of this compound be assessed?
- Thermogravimetric Analysis (TGA) : Measures weight loss under controlled heating (e.g., 10°C/min in nitrogen). Decomposition onset typically occurs at ~200°C.
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points) and exothermic/endothermic events .
Q. What analytical techniques are recommended for distinguishing this compound from structurally similar pyrido-pyrimidines?
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] at m/z 304.17 for CHClNO) .
- X-ray Crystallography : Resolves fused-ring conformation and substituent positioning (e.g., dihedral angles between pyridine and pyrimidine rings) .
Advanced Research Questions
Q. How do the 2,4-dichloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic attack. Key observations include:
-
C-2 Reactivity : Selective displacement by amines or alkoxides under mild conditions (e.g., room temperature, THF solvent).
-
C-4 Stability : Requires harsher conditions (e.g., 60°C, DMF) due to steric hindrance from the fused pyridine ring .
-
Comparative Data :
Substituent Position Reaction Rate (k, s) Preferred Nucleophile C-2 1.2 × 10 Piperidine C-4 3.5 × 10 Sodium methoxide
Q. What computational strategies are effective for predicting binding affinity to kinase targets?
- Glide Docking (Schrödinger Suite) : Utilizes a hybrid scoring function combining OPLS-AA force fields and empirical terms. Achieves <1 Å RMSD accuracy for ligand poses in kinase active sites .
- MD Simulations (AMBER) : Assess stability of ligand-protein complexes (e.g., 50 ns trajectories with explicit solvent). Key interactions include H-bonds with hinge-region residues (e.g., Glu286 in c-Src) .
Q. How can conflicting bioactivity data from cellular assays be resolved?
- Dose-Response Optimization : Test concentrations from 1 nM–10 µM to identify IC plateaus (e.g., PDGFr inhibition at 0.079 µM vs. c-Src at 0.009 µM) .
- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific inhibition .
- Redox Interference Checks : Include ROS scavengers (e.g., NAC) in assays to mitigate false positives from oxidative stress .
Methodological Guidance
Q. Designing SAR Studies for Tyrosine Kinase Inhibition
- Core Modifications : Compare activity of 2,4-dichloro derivatives with 2-amino or 4-methoxy analogs (e.g., 2-amino variants show 10-fold higher c-Src affinity) .
- Substituent Libraries : Synthesize analogs with variable N-8 groups (e.g., methyl vs. ethyl) to assess steric effects on ATP-binding pocket interactions .
Q. Resolving Spectral Overlaps in NMR Characterization
- 2D NMR Techniques : Use HSQC to assign C shifts for overlapping protons (e.g., pyridine C-5 at δ 125.3 ppm vs. pyrimidine C-6 at δ 132.1 ppm) .
- Deuterium Exchange : Identify labile protons (e.g., NH in pyrimidine) by comparing spectra in DO vs. DMSO-d .
Data Contradiction Analysis
Q. Discrepancies in Reported Solubility Values
- Cause : Variability in salt forms (e.g., hydrochloride salts enhance aqueous solubility by 5–10× vs. free bases) .
- Resolution : Standardize solvent systems (e.g., PBS pH 7.4) and use nephelometry for quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
